N-(4-bromophenyl)-2-(2-nitroethyl)benzamide
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Overview
Description
N-(4-bromophenyl)-2-(2-nitroethyl)benzamide is an organic compound that features a benzamide core with a 4-bromophenyl group and a 2-nitroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2-nitroethyl)benzamide typically involves the following steps:
Bromination: The addition of a bromine atom to the aromatic ring, usually achieved with bromine or a bromine source like N-bromosuccinimide (NBS).
Amidation: The formation of the amide bond, which can be accomplished by reacting the brominated nitro compound with an appropriate amine under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2-nitroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups like nitroso or amino groups.
Reduction: Reduction of the nitro group to an amine, often using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Halogen substitution reactions where the bromine atom is replaced by other groups, such as in nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products
Oxidation: Nitrobenzamide derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-(2-nitroethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-nitroethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromophenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(2-nitroethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-2-(2-nitroethyl)benzamide: Similar structure but with a fluorine atom instead of bromine.
N-(4-methylphenyl)-2-(2-nitroethyl)benzamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-2-(2-nitroethyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical transformations.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-nitroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-5-7-13(8-6-12)17-15(19)14-4-2-1-3-11(14)9-10-18(20)21/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTDJARQNFEEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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